2-Chlorobenzyl cyanide
Overview
Description
2-Chlorobenzyl cyanide is a chemical compound that is part of the chloroalkyl nitrile family. It is structurally related to various other chlorinated nitriles and has been the subject of several studies focusing on its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of compounds related to 2-chlorobenzyl cyanide has been explored in various research contexts. For instance, a modified approach for synthesizing 2,3-dichlorobenzoyl cyanide, which shares the chlorobenzyl moiety, was developed to produce a highly pure product by reacting dichlorobenzoyl chloride with cuprous cyanide without using any organic solvent . Additionally, the synthesis of 2-nitro-4-chloro-2'-hydroxy-3'-t-butyl-5'-methyl-azobenzene, which includes a chlorobenzyl component, was achieved through a diazo coupling reaction in solid phase, yielding a high purity product .
Molecular Structure Analysis
Spectral analysis and quantum chemical studies have been conducted to understand the molecular geometry of compounds similar to 2-chlorobenzyl cyanide. For example, (2E,6E)-2,6-bis(2-chlorobenzylidene)cyclohexanone was characterized using various spectroscopic techniques and quantum chemical calculations, which provided insights into the molecule's electronic properties and structural parameters . Rotational isomerism studies on 2-chloroethyl cyanide, a related compound, revealed the existence of trans-gauche conformers in the liquid state and only the gauche-form in the solid state .
Chemical Reactions Analysis
The reactivity of chlorobenzyl compounds in chemical reactions has been investigated, particularly in the context of nucleophilic substitution (SN2) reactions. A study on the SN2 reactions between meta-chlorobenzyl para-substituted benzenesulfonates and cyanide ion revealed that the transition state of these reactions is unsymmetrical and product-like, with the structure being influenced by the nature of the leaving group .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorobenzyl cyanides and related compounds have been deduced from various spectroscopic and analytical techniques. The infrared spectra of 2-chloroethyl cyanide provided information on the conformers and their enthalpy differences . The high purity of synthesized chlorobenzyl cyanides was confirmed using high-performance liquid chromatography (HPLC) and elemental analysis . The electronic properties and composition of related compounds were obtained using Time-Dependent Density Functional Theory (TDDFT) .
Scientific Research Applications
Catalysis and Chemical Synthesis : 2-Chlorobenzyl cyanide has been studied in the context of catalysis and chemical synthesis. For example, Sakakibara et al. (1988) explored the cyanation of chlorobenzene, which is catalyzed by nickel(0) complexes. This research highlights the potential of 2-Chlorobenzyl cyanide in synthetic chemistry, particularly in the formation of nitriles from chlorobenzenes (Sakakibara et al., 1988).
Environmental Biodegradation : The biodegradation of cyanide compounds, including derivatives like 2-Chlorobenzyl cyanide, is a significant area of research. Luque-Almagro et al. (2016) discussed the biodegradation of cyanide wastes from mining and jewelry industries, noting that certain microorganisms can use cyanide and its derivatives as a nitrogen source for growth. This indicates the potential for bioremediation of industrial wastes containing compounds like 2-Chlorobenzyl cyanide (Luque-Almagro et al., 2016).
Analytical Chemistry : 2-Chlorobenzyl cyanide is relevant in the development of chemical sensors. For instance, Niu et al. (2008) developed a colorimetric sensor for detecting low concentrations of cyanide in an aqueous environment. This research is indicative of the applications of 2-Chlorobenzyl cyanide in designing sensors for environmental monitoring and safety (Niu et al., 2008).
Environmental Remediation : In environmental science, 2-Chlorobenzyl cyanide's derivatives are studied for their role in detoxifying environments. Barakat et al. (2004) researched the use of photocatalytic degradation to remove cyanide and metal ions from water, showing the relevance of these compounds in environmental cleanup processes (Barakat et al., 2004).
Safety And Hazards
The safety data sheet for 2-Chlorobenzyl cyanide indicates that it is fatal if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic in contact with skin or if inhaled . Therefore, it is recommended to handle this compound with suitable protective equipment and to avoid dispersion of dust .
properties
IUPAC Name |
2-(2-chlorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDUURPIPLIGQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182773 | |
Record name | (o-Chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzyl cyanide | |
CAS RN |
2856-63-5 | |
Record name | (2-Chlorophenyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2856-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorobenzyl cyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002856635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Chlorobenzyl cyanide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (o-Chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (o-chlorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.791 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chlorobenzyl cyanide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y6ZL4BQ95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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